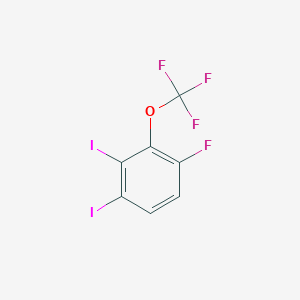
N-benzyl-1,2,3,4-tetrahydro-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of beta-carbolines.
Métodos De Preparación
The synthesis of 2-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of alkyl or aralkyl groups and sulfonyl groups as pharmacophores, which are introduced through a series of reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield.
Análisis De Reacciones Químicas
2-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like selenium dioxide (SeO2) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its anti-cancer properties. It has shown high antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . Additionally, it has been used in the synthesis of neuroprotective agents and in studies related to neurodegenerative diseases . Its ability to inhibit specific molecular targets makes it a valuable compound in medicinal chemistry research.
Mecanismo De Acción
The mechanism of action of 2-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with molecular targets such as c-Met, a receptor tyrosine kinase implicated in cancer progression . Molecular docking studies have shown that this compound binds to the active site of c-Met, inhibiting its activity and thereby reducing cancer cell proliferation .
Comparación Con Compuestos Similares
2-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its specific structural features and pharmacophores. Similar compounds include 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, which also exhibit anti-cancer properties . Other related compounds include tetrahydroharman and tryptoline, which share the beta-carboline skeleton but differ in their specific substituents and biological activities .
Propiedades
Fórmula molecular |
C18H18N2 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
2-benzyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-16-15-8-4-5-9-17(15)19-18(16)13-20/h1-9,19H,10-13H2 |
Clave InChI |
IGIUIKGIKDZXLT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)
![3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B14062483.png)





![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)


